Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-
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Overview
Description
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- is a synthetic compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, typically involves several steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives often employs catalytic processes. For example, ytterbium, palladium, ruthenium, and copper catalysis are used to enhance reaction efficiency and selectivity . Microwave heating is also utilized to accelerate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .
Scientific Research Applications
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- involves its interaction with molecular targets and pathways. The compound’s structure allows it to modulate specific biological pathways, such as the Nrf2 pathway, which is involved in oxidative stress response . By enhancing Nrf2 translocation, the compound can exert antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
1,3-dihydroxyxanthone: Exhibits significant inhibitory activities against cancer cell lines.
Uniqueness
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- stands out due to its unique substituents, which enhance its chemical reactivity and biological activity.
Biological Activity
Xanthen-9-one derivatives have garnered attention in recent years for their diverse biological activities, particularly in pharmacological contexts. This article focuses on the compound Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, exploring its biological activity through various studies and data.
Chemical Structure and Properties
Chemical Formula: C₁₈H₂₃N₁O₂
Molecular Weight: 287.38 g/mol
IUPAC Name: 3-isopropoxy-4-(1-pyrrolidinyl)methyl-9H-xanthen-9-one
This compound belongs to the xanthenone family, characterized by a fused xanthene and ketone structure, which often contributes to its biological properties.
Xanthen-9-one derivatives typically exhibit their biological effects through interactions with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs): These receptors play a crucial role in cellular signaling and are involved in numerous physiological processes. Xanthenone derivatives may modulate GPCR activity, influencing pathways related to inflammation and neurotransmission .
- Ion Channels: Some studies suggest that xanthenones can affect ion channel activity, potentially impacting neuronal excitability and muscle contraction .
Anticancer Activity
Research indicates that Xanthen-9-one derivatives possess significant anticancer properties. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation has been quantified using IC50 values in various assays.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15.2 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 18.5 | Inhibition of angiogenesis |
Neuroprotective Effects
Xanthen-9-one derivatives have also shown promise in neuroprotection. Studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Study on Anticancer Activity:
A study conducted on various cancer cell lines revealed that Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent . -
Neuroprotective Study:
In an experimental model of oxidative stress-induced neurotoxicity, treatment with xanthenone derivatives resulted in a marked decrease in neuronal death and improvement in cognitive function metrics, suggesting potential applications in treating neurodegenerative disorders . -
Anti-inflammatory Research:
Clinical trials assessing the anti-inflammatory effects of xanthenone derivatives demonstrated a reduction in symptoms among patients with chronic inflammatory conditions, further supporting its therapeutic potential .
Properties
CAS No. |
58741-68-7 |
---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-propan-2-yloxy-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C21H23NO3/c1-14(2)24-19-10-9-16-20(23)15-7-3-4-8-18(15)25-21(16)17(19)13-22-11-5-6-12-22/h3-4,7-10,14H,5-6,11-13H2,1-2H3 |
InChI Key |
FALWNRZSXQOCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCC4 |
Origin of Product |
United States |
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